molecular formula C23H23ClN4O3S B2857382 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 866864-21-3

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

カタログ番号: B2857382
CAS番号: 866864-21-3
分子量: 470.97
InChIキー: AVCDLUZDYCKJRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with notable activity against CDK2 and CDK9. Its primary research value lies in its ability to induce cell cycle arrest and suppress transcription by inhibiting the phosphorylation of key substrates, such as the RNA polymerase II C-terminal domain (CTD) by CDK9. This mechanism makes it a valuable chemical probe for investigating CDK-driven processes in oncology, particularly in studies of apoptosis in cancer cells and the dysregulation of the cell cycle. Furthermore, because CDK9 is a crucial co-factor for viral transcription in several viruses, including HIV-1, this compound is also a key tool in virology research for exploring novel host-targeted antiviral strategies aimed at blocking viral replication. Its application extends to the study of transcriptional elongation and the validation of CDK targets in various disease models.

特性

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-31-18-4-2-3-17(11-18)25-21(29)14-32-23-26-20-9-10-28(13-19(20)22(30)27-23)12-15-5-7-16(24)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCDLUZDYCKJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

The molecular formula of the compound is C23H23ClN4O3SC_{23}H_{23}ClN_{4}O_{3}S with a molecular weight of 471.0 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₄O₃S
Molecular Weight471.0 g/mol
CAS Number866864-21-3

Synthesis

The compound can be synthesized through a multi-step process involving cyclization and thioacylation reactions. The synthesis typically starts from appropriate pyrimidine derivatives and involves the introduction of the chlorobenzyl and methoxyphenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : In vitro studies demonstrated that related pyrido[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds showed IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 cells, indicating potent anticancer properties .
  • Mechanism of Action : The mechanism through which these compounds exert their effects includes apoptosis induction and cell cycle arrest at the G1 phase. Compound 4 from related studies increased total apoptosis in treated cells significantly compared to controls .

Kinase Inhibition

The compound also exhibits inhibitory activity against specific kinases associated with cancer progression:

  • PIM Kinase Inhibition : Certain derivatives have shown IC50 values as low as 11.4 nM against PIM-1 kinase, suggesting that these compounds may serve as effective inhibitors in targeted cancer therapies .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • MCF-7 Cell Line Study : A study reported that a derivative similar to our compound significantly increased apoptosis in MCF-7 cells by 58.29-fold compared to untreated controls. This was attributed to its ability to inhibit PIM-1 kinase effectively .
  • Selectivity Profile : Another study indicated that while these compounds are cytotoxic to cancer cells, they exhibited much higher IC50 values against normal cells (MCF-10A), highlighting their selectivity and potential for therapeutic use without significant toxicity .

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and reported bioactivities of the target compound with its analogs (data derived from referenced evidence):

Compound Name / Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Target Compound : Pyrido[4,3-d]pyrimidin-4-one 6-(4-Cl-benzyl); 2-(thioacetamide)-N-(3-OMe-Ph) ~480 (estimated) N/A (inferred lipophilicity: ClogP ~4.54)
2-{[6-(4-F-benzyl)-4-oxo-pyrido…}acetamide 6-(4-F-benzyl); N-(3-Me-Ph) ~463 (estimated) Lower ClogP (fluorine vs. chlorine)
Benzothieno[2,3-d]pyrimidin-4-one 3-(4-EtO-Ph); N-(4-Me-Ph) ~520 (estimated) Enhanced rigidity (benzothieno core)
Cyclopenta-thieno[2,3-d]pyrimidin-4-one 3-(4-Cl-Ph); N-(2-isopropyl-Ph) ~470 (MFCD03474590) Increased steric bulk (cyclopenta ring)
Thieno[2,3-d]pyrimidin-4-one (Antimicrobial agent) 6-(Benzimidazol-2-yl); N-(3-Cl-4-F-Ph) ~510 (4j in ) Antimicrobial activity (S. aureus inhibition)
Thieno[3,2-d]pyrimidin-4-one (CAS 1105223-65-1) 7-Ph; N-(2-Cl-4-Me-Ph) 409.888 Lower MW; potential kinase inhibition

Structural and Functional Insights :

Core Modifications: The pyrido[4,3-d]pyrimidin core in the target compound differs from benzothieno () or thieno[3,2-d]pyrimidin () cores. Benzothieno systems introduce sulfur atoms and fused aromatic rings, which may enhance π-π stacking interactions but reduce solubility .

Substituent Effects: 4-Chlorobenzyl vs. 4-Fluorobenzyl: The fluorine analog () has lower molecular weight and ClogP (estimated 4.0 vs. 4.54 for the target compound), which may improve aqueous solubility but reduce membrane permeability . 3-Methoxyphenyl vs.

Biological Activity: Compounds with benzimidazole substituents () demonstrated antimicrobial activity (e.g., 4j inhibited S. aureus), suggesting that electron-withdrawing groups (e.g., 3-Cl-4-F-Ph) enhance such effects . The absence of direct cytotoxicity data for the target compound contrasts with , where similar thieno-pyrimidines showed IC50 >5 μg/mL in cytotoxicity assays .

Synthetic Routes :

  • A common method involves reacting pyrimidin-thiol intermediates with chloroacetamide derivatives (e.g., used chloroacetyl chloride under gentle heating) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-chlorobenzyl group in the target compound likely contributes to higher binding affinity compared to fluorine or methoxy analogs, as chlorine’s larger atomic radius enhances van der Waals interactions .

Q & A

Q. What synthetic methodologies are commonly employed for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step processes, typically starting with substitution reactions (e.g., chlorobenzyl group introduction under alkaline conditions) followed by cyclization to form the pyrido[4,3-d]pyrimidin core. Key steps include:

  • Substitution : Use of K2_2CO3_3 in DMF at 80°C for benzyl group attachment.
  • Reduction : Iron powder in acidic conditions to generate intermediates like aniline derivatives.
  • Condensation : EDCI/HOBt-mediated coupling of thioacetamide derivatives. Optimization involves solvent selection (DMF for polar reactions, DCM for non-polar), temperature control (60–100°C), and catalyst screening (e.g., Fe for reductions). Reaction progress is monitored via TLC/HPLC .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H NMR (e.g., δ 10.10 ppm for NHCO in analogs) and 13C NMR verify substituent positions.
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 392.0 in related compounds).
  • Elemental Analysis : Validates C, N, and S content (±0.3% deviation acceptable).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~600 cm1^{-1}) bonds .

Q. How can researchers mitigate common byproducts during synthesis?

  • Over-alkylation : Controlled stoichiometry of benzyl halides reduces N-alkylation byproducts.
  • Oxidation : Antioxidants (e.g., BHT) or degassed solvents prevent thioether-to-sulfone conversion.
  • Purification : Column chromatography (silica gel, 5% MeOH/DCM gradient) isolates the target compound .

Advanced Research Questions

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or adducts in LC-MS) require:

  • 2D NMR : HSQC/COSY to resolve signal overlap; NOESY confirms spatial proximity of substituents.
  • Repurification : Recrystallization (ethanol/water) or preparative HPLC removes impurities.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous assignments .

Q. What computational strategies predict biological target interactions?

  • Molecular Docking : AutoDock Vina screens against PDB targets (e.g., kinases, GPCRs). For analogs, docking scores (e.g., -9.2 kcal/mol for EGFR) correlate with in vitro IC50_{50}.
  • MD Simulations : 50-ns simulations assess binding stability (RMSD < 2.0 Å preferred).
  • QSAR Models : Hammett constants of substituents guide activity optimization .

Q. How can structural modifications enhance pharmacokinetic properties?

  • Solubility : PEGylation at the acetamide nitrogen improves aqueous solubility (tested in PBS pH 7.4).
  • Metabolic Stability : Fluorination of the methoxyphenyl group increases microsomal t1/2_{1/2} from 2.1 to 5.7 h.
  • CYP Inhibition : Bulky pyrimidine substituents reduce CYP3A4-mediated degradation .

Q. What in vitro models evaluate bioactivity and selectivity?

  • Cell Viability : MTT assays on cancer lines (e.g., MCF-7 IC50_{50} = 8.2 μM).
  • Kinase Profiling : Fluorescence polarization assays for EGFR (IC50_{50} = 0.45 μM).
  • 3D Models : Spheroid cultures assess tumor penetration.
  • Selectivity : Counter-screening against primary fibroblasts (e.g., >10-fold selectivity) .

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